![molecular formula C4H5FO2 B173613 2-Fluorocyclopropanecarboxylic acid CAS No. 156816-78-3](/img/structure/B173613.png)
2-Fluorocyclopropanecarboxylic acid
Overview
Description
2-Fluorocyclopropanecarboxylic acid is a chemical compound with the molecular formula C4H5FO2 and a molecular weight of 104.08 . It is typically stored at room temperature and appears as a white to yellow solid or liquid .
Synthesis Analysis
A novel synthesis method for 2-Fluorocyclopropanecarboxylic acid involves several steps :Scientific Research Applications
Synthesis of Antibacterial Agents
“2-Fluorocyclopropanecarboxylic acid” is a key intermediate in the synthesis of the antibacterial agent Sitafloxacin .
Novel Synthesis Method
A novel synthesis method for “2-Fluorocyclopropanecarboxylic acid” has been disclosed, which may impact its production and cost .
Mechanism of Action
Target of Action
Mode of Action
It is known that fluorinated compounds often interact with their targets by forming strong bonds due to the high electronegativity of fluorine .
Biochemical Pathways
The introduction of fluorine into drug molecules can increase the lipophilicity of the drug, improving its ability to penetrate membranes in the body and thus potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, indicated by a Log Po/w (iLOGP) of 0.77, suggests that it may have good bioavailability .
Result of Action
It is known that strong acids, such as 2-fluorocyclopropanecarboxylic acid, can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .
Action Environment
It is known that the compound is stable at room temperature and should be stored in an inert atmosphere .
properties
IUPAC Name |
2-fluorocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQKMZGKYVDMCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorocyclopropanecarboxylic acid | |
CAS RN |
156816-78-3, 130340-04-4 | |
Record name | 2-Fluorocyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of cis-2-fluorocyclopropanecarboxylic acid described in the research?
A1: The research by [] describes a novel method for synthesizing cis-2-fluorocyclopropanecarboxylic acid with high stereoselectivity. The researchers achieved this by using a rhodium catalyst to facilitate a cyclopropanation reaction between 1-fluoro-1-(phenylsulfonyl)ethylene and various diazo esters. [] This method is particularly noteworthy because it provides a route to the cis isomer specifically, which is important for potential applications where stereochemistry significantly impacts biological activity or other properties.
Q2: How can researchers separate the enantiomers of cis-2-fluorocyclopropanecarboxylic acid?
A2: While the first paper focuses on the stereoselective synthesis of the cis isomer, the second paper [] explores a method for separating the enantiomers of cis-2-fluorocyclopropanecarboxylic acid. This is achieved through a microbial enantioselective hydrolysis. Essentially, specific microorganisms are utilized to selectively break down one enantiomer, leaving the desired enantiomer in a purified form. [] This method offers a biological approach to enantiomeric resolution, which is crucial for applications requiring single enantiomers, such as drug development.
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